(4-Methylisothiazol-3-yl)methanamine
Description
(4-Methylisothiazol-3-yl)methanamine is a heterocyclic amine featuring an isothiazole ring (a five-membered ring containing sulfur and nitrogen atoms at positions 1 and 2, respectively) substituted with a methyl group at position 4 and a methanamine (-CH2NH2) side chain at position 3. This article compares these analogs to infer trends in solubility, reactivity, and molecular interactions.
Properties
Molecular Formula |
C5H8N2S |
|---|---|
Molecular Weight |
128.20 g/mol |
IUPAC Name |
(4-methyl-1,2-thiazol-3-yl)methanamine |
InChI |
InChI=1S/C5H8N2S/c1-4-3-8-7-5(4)2-6/h3H,2,6H2,1H3 |
InChI Key |
UGNUMRUTSFHFPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSN=C1CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylisothiazol-3-yl)methanamine typically involves multi-step reactions starting from readily available raw materials. One common method involves the reaction of 4-methylisothiazole with formaldehyde and ammonia under controlled conditions to yield the desired product. The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using distillation or crystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (4-Methylisothiazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
(4-Methylisothiazol-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methylisothiazol-3-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of microbial growth or other biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes in microorganisms.
Comparison with Similar Compounds
Comparative Analysis of Structural Analogs
Structural Features and Molecular Properties
The table below summarizes key structural and molecular attributes of methanamine derivatives with heterocyclic cores:
Key Comparisons and Research Findings
Heterocycle Influence
- Thiazole/Isothiazole vs. Triazole/Isoxazole :
- Thiazole and isothiazole cores contain sulfur, enabling sulfur-mediated interactions (e.g., hydrogen bonding, van der Waals forces). Triazoles (nitrogen-rich) exhibit stronger dipole interactions, while isoxazoles (with oxygen) are more polar but less reactive than sulfur-containing analogs .
- Thiadiazoles () combine sulfur and nitrogen, offering unique electronic properties for catalytic or binding applications .
Substituent Effects
- Polar Groups (Methoxy, Hydrochloride): The methoxy group in [4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine enhances polarity, likely improving aqueous solubility compared to non-polar analogs like (5-(4-Ethylphenyl)isoxazol-3-yl)methanamine . Hydrochloride salts () demonstrate significantly higher water solubility than free amines, critical for pharmaceutical formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
